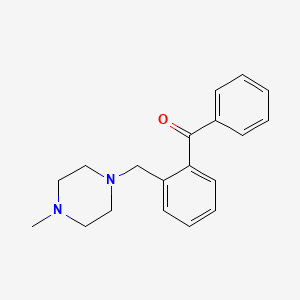

2-(4-Methylpiperazinomethyl)benzophenone

描述

Contextualization within Benzophenone (B1666685) Chemistry and Substituted Derivatives

Benzophenones are a class of organic compounds characterized by a diphenylmethanone core structure. This scaffold is not only a fundamental building block in organic synthesis but is also found in numerous naturally occurring and synthetic molecules with a wide array of biological activities. nih.govnih.gov The versatility of the benzophenone framework allows for extensive substitution on its two phenyl rings, leading to a vast library of derivatives with diverse physicochemical and pharmacological properties. These derivatives have found applications as photoinitiators, in perfumes, and significantly, in medicinal chemistry as anticancer, anti-inflammatory, antimicrobial, and antiviral agents. nih.govnih.gov

The introduction of a 4-methylpiperazinomethyl group at the 2-position of the benzophenone structure, creating 2-(4-Methylpiperazinomethyl)benzophenone, is a strategic modification. The piperazine (B1678402) ring is a common pharmacophore found in many approved drugs. nih.gov Its presence can significantly influence a molecule's solubility, basicity, and ability to interact with biological targets. nih.govresearchgate.net Specifically, the methylpiperazine group can act as a flexible linker, and the tertiary amine can form crucial ionic interactions or hydrogen bonds, potentially enhancing the compound's biological activity. researchgate.net

Academic Significance and Emerging Research Trajectories of the this compound Scaffold

The academic interest in the this compound scaffold lies at the intersection of benzophenone's photochemical and biological properties and piperazine's pharmacological advantages. Research into substituted benzophenones is a mature field, with ongoing efforts to develop new derivatives with improved efficacy and selectivity for various therapeutic targets. nih.govnih.gov

Emerging research trajectories for scaffolds like this compound are likely to focus on several key areas:

Medicinal Chemistry: The primary focus is the synthesis and evaluation of its potential as a therapeutic agent. Given the known activities of both benzophenone and piperazine derivatives, this compound and its analogs are being investigated for a range of pharmacological effects. The exploration of structure-activity relationships (SAR) is crucial in this context, aiming to understand how modifications to the scaffold affect its biological targets. nih.govmdpi.com

Materials Science: Benzophenone derivatives are known for their use in photopolymerization and as probes for studying protein-ligand interactions due to their photochemical reactivity. sigmaaldrich.com The incorporation of a methylpiperazine group could introduce new properties, such as altered photophysical characteristics or the ability to coordinate with metal ions, opening up avenues for new materials with specific optical or electronic properties.

Chemical Biology: The scaffold can be used as a tool to probe biological systems. The benzophenone moiety can act as a photo-crosslinker, allowing researchers to identify and study the interactions of the molecule with its biological targets.

Structural Features and Chemical Modifiability within the this compound Class

The structure of this compound offers multiple sites for chemical modification, making it an attractive template for creating a diverse library of compounds.

Key Structural Features and Sites for Modification:

| Feature | Description | Potential for Modification |

| Benzophenone Core | Consists of two phenyl rings connected by a carbonyl group. | The phenyl rings can be substituted with various functional groups (e.g., halogens, alkyl, alkoxy, nitro groups) to modulate electronic properties, lipophilicity, and steric hindrance. |

| Carbonyl Group | The ketone functionality is a key feature. | Can be reduced to a hydroxyl group (benzhydrol) or involved in reactions such as Wittig olefination. |

| Methylpiperazine Moiety | A six-membered heterocyclic ring with two nitrogen atoms, one of which is methylated. | The secondary amine of the piperazine ring (if the methyl group is absent) is a site for N-alkylation or N-acylation to introduce new side chains. The methyl group itself could potentially be modified. |

| Methylene (B1212753) Bridge | Connects the piperazine ring to the benzophenone core. | While less commonly modified, its length and rigidity could be altered by synthetic design. |

The chemical modifiability of this scaffold is high. Standard organic reactions can be employed to create a wide range of derivatives. For instance, the synthesis of related piperazine-containing compounds often involves N-alkylation of piperazine with a suitable electrophile or reductive amination. nih.gov The benzophenone core can be synthesized through Friedel-Crafts acylation or other cross-coupling reactions. The strategic combination of these synthetic methods allows for the systematic exploration of the chemical space around the this compound core, facilitating the development of new molecules with optimized properties for specific applications.

Structure

3D Structure

属性

IUPAC Name |

[2-[(4-methylpiperazin-1-yl)methyl]phenyl]-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O/c1-20-11-13-21(14-12-20)15-17-9-5-6-10-18(17)19(22)16-7-3-2-4-8-16/h2-10H,11-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXPSTDJDKFJEED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=CC=CC=C2C(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30517353 | |

| Record name | {2-[(4-Methylpiperazin-1-yl)methyl]phenyl}(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30517353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24088-65-1 | |

| Record name | {2-[(4-Methylpiperazin-1-yl)methyl]phenyl}(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30517353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Chemical Derivatization of 2 4 Methylpiperazinomethyl Benzophenone

Established Synthetic Routes for the Benzophenone (B1666685) Core Functionalization

The synthesis of the benzophenone backbone, a diaryl ketone, is a foundational step that can be achieved through several reliable and well-documented chemical reactions. These methods allow for the assembly of the two phenyl rings around a central carbonyl group, with options for introducing substituents as required.

Friedel-Crafts Acylation Strategies in Benzophenone Synthesis

The Friedel-Crafts acylation is a classic and widely utilized method for synthesizing benzophenones. vedantu.comoregonstate.edu This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a strong Lewis acid catalyst. pearson.com For the synthesis of the parent benzophenone, benzene (B151609) is typically reacted with benzoyl chloride, using aluminum chloride (AlCl₃) as the catalyst. vedantu.comdoubtnut.com

The mechanism proceeds through the formation of an acylium ion, a potent electrophile, generated from the reaction between the benzoyl chloride and the Lewis acid. vedantu.compearson.com This acylium ion is then attacked by the benzene ring, leading to the formation of a sigma complex (or arenium ion). pearson.com The final step involves the loss of a proton to regenerate the aromaticity of the ring, yielding benzophenone. pearson.com A key advantage of Friedel-Crafts acylation is that the ketone product is less reactive than the starting aromatic ring, thus preventing over-acylation. However, the reaction can sometimes lead to the formation of isomers if a substituted benzene is used as the starting material. oregonstate.edu For instance, the acylation of ethylbenzene (B125841) can yield a mixture of ortho, meta, and para isomers, with the para product generally being the most favored due to electronic and steric effects. oregonstate.edu

| Reactant 1 | Reactant 2 | Catalyst | Reaction Type | Key Intermediate |

| Benzene | Benzoyl Chloride | AlCl₃ | Electrophilic Aromatic Substitution | Acylium ion |

| Ethylbenzene | Benzoyl Chloride | AlCl₃ | Electrophilic Aromatic Substitution | Acylium ion |

| Benzene | Carbon Tetrachloride | AlCl₃ | Electrophilic Aromatic Substitution | Dichlorocarbocation (hydrolyzed) |

This table summarizes common reactant combinations and catalysts used in Friedel-Crafts reactions to produce benzophenone scaffolds.

Other variations of this method exist, such as using phosgene (B1210022) or carbon tetrachloride with benzene and a Lewis acid catalyst, followed by hydrolysis to form the benzophenone structure. orgsyn.org

Organometallic Approaches for Benzophenone Scaffold Construction

Organometallic reagents provide an alternative and versatile route to the benzophenone scaffold. These methods often involve the reaction of an organometallic compound, which acts as a nucleophilic carbon source, with an electrophilic carbonyl-containing species. One of the most common approaches utilizes Grignard reagents (organomagnesium halides). For example, phenylmagnesium bromide can be reacted with benzoyl chloride to form benzophenone. orgsyn.org

The general principle of organometallic synthesis involves reacting a pure metal, such as lithium or magnesium, with an alkyl or aryl halide to create the organometallic reagent. mt.com This reagent can then be used in subsequent steps. Besides Grignard reagents, organolithium compounds are also frequently employed. The synthesis of benzophenone can also be achieved by oxidizing diphenylmethane, which itself can be prepared through various organometallic routes. orgsyn.org The reduction of benzophenone using organometallic conditions, such as with zinc dust in an alkaline alcoholic solution, produces benzohydrol, illustrating the reactivity of the ketone in the presence of these reagents. orgsyn.org

| Organometallic Reagent | Electrophile | Product | Description |

| Phenylmagnesium Halide | Benzoyl Chloride | Benzophenone | A Grignard reaction forming a C-C bond. orgsyn.org |

| Organolithium Reagent | Benzoic Acid Derivative | Benzophenone | Nucleophilic attack on a carbonyl group. |

| Aryl Zinc Compound | Benzoyl Halide | Benzophenone | Negishi-type coupling. |

This table outlines various organometallic strategies for the construction of the benzophenone core.

Palladium-Catalyzed Cross-Coupling Reactions for Substituted Benzophenones

Modern synthetic organic chemistry heavily relies on palladium-catalyzed cross-coupling reactions for the formation of carbon-carbon bonds, including the synthesis of substituted benzophenones. rsc.org These reactions offer high efficiency and functional group tolerance. The general mechanism involves a catalytic cycle that typically starts with a palladium(0) species. youtube.com Key steps in the cycle include oxidative addition of an aryl halide or triflate to the Pd(0) center, transmetalation with an organometallic coupling partner, and reductive elimination to release the final product and regenerate the Pd(0) catalyst. youtube.com

Reactions like the Suzuki coupling (using an organoboron compound), Stille coupling (using an organotin compound), and Heck coupling have been adapted for ketone synthesis. youtube.com For example, a Suzuki-type reaction can couple an arylboronic acid with an aromatic aldehyde in the presence of a palladium catalyst and a base to yield a diaryl ketone. chemicalbook.com The choice of ligands, such as triphenylphosphine (B44618) (PPh₃) or more complex phosphines like Xantphos and SPhos, is crucial for controlling the catalyst's activity and stability. rsc.org The in-situ generation of the active Pd(0) catalyst from a Pd(II) precatalyst is a critical step that must be carefully controlled to maximize efficiency. rsc.org

| Coupling Reaction | Aryl Source 1 | Aryl Source 2 (Organometallic) | Typical Catalyst System |

| Suzuki-Miyaura | Aryl Halide/Triflate | Arylboronic Acid/Ester | Pd(0) complex (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) |

| Stille | Aryl Halide/Triflate | Arylstannane | Pd(0) complex |

| Heck-type Carbonylative | Aryl Halide/Triflate | Carbon Monoxide, Arylmetal reagent | Pd(0) complex, CO source |

This table compares different palladium-catalyzed cross-coupling reactions applicable to the synthesis of substituted benzophenones.

Methodologies for Introducing the 4-Methylpiperazinomethyl Moiety

Once the benzophenone core is synthesized, potentially with a reactive handle at the ortho position (e.g., a halomethyl group), the next stage is the incorporation of the 4-methylpiperazine group. This is typically achieved through nucleophilic substitution or a multicomponent Mannich reaction.

Nucleophilic Substitution Reactions for Piperazine (B1678402) Incorporation

Nucleophilic substitution is a direct and common method for attaching a piperazine ring to an electrophilic carbon center. To synthesize 2-(4-Methylpiperazinomethyl)benzophenone, this would typically involve the reaction of 2-(halomethyl)benzophenone (e.g., 2-(bromomethyl)benzophenone or 2-(chloromethyl)benzophenone) with 1-methylpiperazine (B117243).

In this SN2 reaction, the secondary amine nitrogen of 1-methylpiperazine acts as the nucleophile, attacking the electrophilic benzylic carbon of the 2-(halomethyl)benzophenone and displacing the halide leaving group. The reaction is often carried out in a suitable solvent and may require a base to neutralize the hydrohalic acid formed as a byproduct. The kinetics of such nucleophilic substitutions involving piperazine derivatives have been studied, showing a dependence on the nature of the solvent and the amine nucleophile. researchgate.net The synthesis of related compounds, such as the N-alkylation of a substituted piperazine with an ethyl bromo-ester, demonstrates the general applicability of this method. researchgate.net Piperazine can act as an efficient nucleophile, with reactions often showing high regioselectivity. researchgate.net

Mannich Reaction Applications in the Synthesis of Nitrogen-Containing Benzophenone Analogues

The Mannich reaction is a three-component condensation reaction that forms a C-C bond by connecting an aldehyde (commonly formaldehyde), a primary or secondary amine, and a compound with an active hydrogen atom. researchgate.netbeilstein-journals.org The products are often referred to as Mannich bases, which are typically β-amino carbonyl compounds. researchgate.net

For the synthesis of nitrogen-containing benzophenone analogues, a Mannich-type reaction can be employed. researchgate.net The reaction first involves the formation of an Eschenmoser-type salt or a pre-formed iminium ion from the condensation of the amine (1-methylpiperazine) and formaldehyde. ppor.az This electrophilic iminium ion then reacts with a nucleophilic carbon. While benzophenone itself lacks a sufficiently acidic α-hydrogen for a standard Mannich reaction, a derivative such as 2-hydroxybenzophenone (B104022) could potentially be used, where the activated aromatic ring acts as the nucleophile. More directly, a pre-functionalized benzophenone with an enolizable ketone or an otherwise activated C-H bond could participate. The Mannich reaction is a powerful tool for aminomethylation and is widely used in the synthesis of various biologically active nitrogen-containing compounds. researchgate.netfrontiersin.org

| Methodology | Benzophenone Precursor | Piperazine Reagent | Other Reagents | Key Feature |

| Nucleophilic Substitution | 2-(Halomethyl)benzophenone | 1-Methylpiperazine | Base (optional) | Direct C-N bond formation via displacement of a leaving group. |

| Mannich Reaction | Benzophenone derivative with active H | 1-Methylpiperazine | Formaldehyde | Three-component condensation forming a C-C and C-N bond. researchgate.netppor.az |

This table provides a comparative overview of the two primary methods for introducing the 4-methylpiperazinomethyl side chain onto a benzophenone scaffold.

Advanced Derivatization Strategies and Novel Analogue Synthesis

The benzophenone framework serves as a versatile starting point for chemical synthesis due to its unique structural and electronic properties. rsc.org Its active carbonyl group and nucleophilic nucleus allow it to react with various functionalities, enabling the creation of diverse molecular skeletons. rsc.org Advanced derivatization strategies leverage this reactivity to build complex molecules with tailored properties through methods like molecular hybridization, which combines known pharmacophores to enhance potential efficacy. mdpi.comresearchgate.net

The Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a concept introduced to describe reactions that are high-yielding, stereospecific, and simple to perform. organic-chemistry.org This reaction provides a highly efficient and regioselective method for synthesizing 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and organic azides. nih.govresearchgate.net Unlike the thermal Huisgen 1,3-dipolar cycloaddition, which often yields a mixture of 1,4- and 1,5-regioisomers at elevated temperatures, the CuAAC reaction proceeds under mild conditions to exclusively form the 1,4-isomer. organic-chemistry.orgnih.gov

The derivatization of a benzophenone core using CuAAC involves modifying the benzophenone structure to include either a terminal alkyne or an azide (B81097) functional group. This functionalized benzophenone is then reacted with a corresponding azide or alkyne-containing molecule in the presence of a copper(I) catalyst. The active Cu(I) species can be generated in situ from copper(II) salts, such as copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O), using a reducing agent like sodium ascorbate. organic-chemistry.orgbeilstein-journals.org This process is tolerant of a wide range of functional groups and can be conducted in aqueous solvent systems. organic-chemistry.org The resulting triazole ring acts as a stable and rigid linker, covalently connecting the benzophenone scaffold to another molecular entity.

The reaction's robustness and reliability have made it a widely used tool in medicinal chemistry, bioconjugation, and materials science. nih.govnih.gov

Table 1: Typical Reaction Conditions for Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC)

| Parameter | Description | Common Examples/Conditions | Source |

| Copper Source | Provides the catalytic Cu(I) species. | Cu(II)SO₄·5H₂O with a reducing agent (e.g., sodium ascorbate), Cu(I) Iodide (CuI), [Cu(PPh₃)₂]NO₃. | organic-chemistry.orgbeilstein-journals.org |

| Reducing Agent | Reduces Cu(II) to the active Cu(I) catalyst when a Cu(II) salt is used. | Sodium ascorbate. | organic-chemistry.orgbeilstein-journals.org |

| Solvents | The medium for the reaction. A wide range is tolerated. | Water/alcohol mixtures (e.g., H₂O/t-BuOH), Dimethyl sulfoxide (B87167) (DMSO), Toluene (B28343). | organic-chemistry.orgbeilstein-journals.org |

| Temperature | The reaction is typically performed at mild temperatures. | Room Temperature. | beilstein-journals.org |

| Ligands | Can be used to stabilize the Cu(I) catalyst and influence reactivity. | Tris-(benzyltriazolylmethyl)amine (TBTA). | nih.gov |

Azo-Schiff base compounds represent a significant class of ligands known for their chelating properties and stability. researchgate.net Their synthesis involves the combination of azo (–N=N–) and azomethine (–CH=N–) functional groups. chemmethod.com The synthesis of these ligands from a substituted benzophenone typically begins with a benzophenone derivative containing an amino group, such as 3,4-diamino benzophenone. researchgate.netroyalliteglobal.com

The synthetic process occurs in multiple steps:

Diazotization: An aromatic amine is treated with a source of nitrous acid (e.g., sodium nitrite (B80452) and HCl) at low temperatures (0–5 °C) to form a diazonium salt. chemmethod.comchemmethod.com

Azo Coupling: The resulting diazonium salt is reacted with a coupling agent, such as an activated aromatic compound (e.g., 3,5-dihydroxy toluene), to form the azo linkage. researchgate.netroyalliteglobal.com

Schiff Base Condensation: The product from the azo coupling, which now contains a carbonyl or amino group, undergoes a condensation reaction with an appropriate ketone or amine. For example, an amino-benzophenone can be condensed with a carbonyl compound to form the final azo-Schiff base ligand. researchgate.netroyalliteglobal.com A few drops of glacial acetic acid are often added, and the mixture is refluxed to drive the reaction to completion. researchgate.net

These intricate ligands can coordinate with various metal ions (e.g., Co(II), Ni(II), Cu(II)) through the nitrogen atoms of the azo and azomethine groups and oxygen atoms from hydroxyl groups, forming stable metal complexes. royalliteglobal.com The resulting complexes often exhibit octahedral or square planar geometries. royalliteglobal.com

Table 2: Components for Synthesis of an Azo-Schiff Base Ligand

| Component Type | Example Compound | Role in Synthesis | Source |

| Benzophenone Precursor | 3,4-Diamino benzophenone | Provides the core benzophenone structure and an amino group for Schiff base formation. | researchgate.netroyalliteglobal.com |

| Azo Precursor | 2-Amino acetophenone | Undergoes diazotization and coupling to form the azo group. | researchgate.netroyalliteglobal.com |

| Coupling Agent | 3,5-Dihydroxy toluene | Reacts with the diazonium salt to form the azo linkage. | researchgate.netroyalliteglobal.com |

| Condensation Partner | (DMPDE) | Reacts with the amino-benzophenone to form the imine (Schiff base) bond. | researchgate.net |

Molecular hybridization is a strategic approach in medicinal chemistry that involves combining two or more distinct pharmacophoric units into a single hybrid molecule. mdpi.com This strategy aims to create novel compounds with potentially improved or synergistic activities compared to the individual components. mdpi.com The benzophenone scaffold has been successfully hybridized with various heterocyclic systems, including thiazoles and 1,3,4-oxadiazoles. nih.govresearchgate.net

One common synthetic route to create benzophenone-thiazole hybrids involves the reaction of substituted benzophenones with thiosemicarbazide. mdpi.com This is followed by a cyclization reaction of the intermediate thiosemicarbazones with a reagent like 2-bromoacetophenone (B140003) to form the final thiazole (B1198619) ring, yielding the hybrid structure. mdpi.com

Similarly, benzophenone-oxadiazole hybrids can be synthesized. researchgate.net This often starts with the preparation of benzophenone hydrazide, which then undergoes cyclization to form the 1,3,4-oxadiazole (B1194373) ring. researchgate.net Further modifications, such as nucleophilic alkylation, can be performed on the heterocyclic scaffold to generate a library of derivatives. researchgate.net The attachment of different groups, such as piperazine or morpholine, to the oxadiazole moiety allows for systematic investigation of structure-activity relationships. researchgate.net

Table 3: Examples of Benzophenone Hybrid Structures

| Heterocyclic Scaffold | Synthetic Precursors | Key Reaction Type | Source |

| Thiazole | Substituted benzophenone, Thiosemicarbazide, 2-Bromoacetophenone | Condensation followed by Cyclization | mdpi.com |

| 1,3,4-Oxadiazole | Benzophenone hydrazide | Cyclization | researchgate.net |

| Diketopiperazine | Monomethylsulochrin (a benzophenone derivative), cyclo-Gly-Cys | Thioether linkage formation | rsc.org |

Optimization of Synthetic Conditions for Research-Scale Production and High Purity

Optimizing synthetic conditions is critical for ensuring the efficient and reproducible production of target compounds, such as this compound, with high purity for research applications. This involves systematically adjusting various reaction parameters to maximize yield and minimize the formation of impurities.

Key parameters for optimization include:

Reaction Stoichiometry: The molar ratio of reactants must be carefully controlled. For instance, in a Friedel-Crafts acylation to produce the benzophenone core, the amount of the Lewis acid catalyst (e.g., aluminum chloride) relative to the benzoyl chloride and toluene reactants is crucial for driving the reaction efficiently while avoiding side reactions. mdpi.com

Solvent and Catalyst: The choice of solvent can significantly impact reaction rates, solubility of intermediates, and the final product's purity. A typical synthesis might use dichloromethane (B109758) as a solvent for its inertness and ease of removal. mdpi.com The selection of the catalyst is equally important; for example, different Lewis acids in a Friedel-Crafts reaction can lead to varying yields and isomer distributions.

Temperature and Time: Reaction temperature is a critical factor. While higher temperatures can increase the reaction rate, they may also promote the formation of undesirable byproducts. The reaction may be initiated at a low temperature (e.g., 5 °C) before being allowed to proceed at room temperature for a controlled duration (e.g., 4 hours) to achieve optimal conversion. mdpi.com

Purification Methods: Achieving high purity, essential for analytical and biological studies, requires effective purification. Common techniques include extraction to remove inorganic salts and water-soluble impurities, washing with solutions like saturated sodium bicarbonate (NaHCO₃) to neutralize excess acid, drying over an anhydrous agent like magnesium sulfate, and finally, purification by column chromatography to separate the desired product from any remaining impurities. mdpi.com

Table 4: Parameters for Optimizing Synthetic Production

| Parameter | Objective | Typical Methods/Considerations | Source |

| Yield Maximization | Increase the amount of desired product formed. | Adjust reactant stoichiometry; optimize temperature and reaction time; select an efficient catalyst. | mdpi.com |

| Purity Enhancement | Minimize or remove impurities and side products. | Use high-purity starting materials; control reaction temperature to prevent byproduct formation; employ effective work-up procedures (washing, extraction). | mdpi.com |

| Final Purification | Isolate the target compound in a highly pure form. | Column chromatography, recrystallization from an appropriate solvent system. | mdpi.com |

| Process Scalability | Ensure the reaction is viable for larger (research-scale) quantities. | Monitor heat evolution; ensure efficient stirring; select solvents and reagents that are practical for the desired scale. | mdpi.com |

Chemical Reactivity and Mechanistic Investigations of 2 4 Methylpiperazinomethyl Benzophenone

Electrophilic and Nucleophilic Reactivity Profiles

The reactivity of benzophenone (B1666685) derivatives in electrophilic and nucleophilic reactions is centered around the carbonyl group and the aromatic rings.

Electrophilic Reactivity: The carbonyl oxygen of the benzophenone moiety possesses lone pairs of electrons, making it a site for electrophilic attack. However, the primary electrophilic reactions involving benzophenones are typically electrophilic aromatic substitutions on the phenyl rings. The reactivity and orientation of these substitutions are governed by the existing substituents. The benzoyl group is a deactivating, meta-directing group. Conversely, the 4-methylpiperazinomethyl substituent, particularly the nitrogen atom, can be protonated under acidic conditions, which would also influence the electronic nature of the attached phenyl ring.

Nucleophilic Reactivity: The carbonyl carbon of benzophenone is electrophilic and susceptible to nucleophilic attack. This is a characteristic reaction of ketones. However, the reactivity of the carbonyl group in benzophenone is attenuated compared to aliphatic ketones due to the electronic effects of the two phenyl rings. The presence of the bulky 4-methylpiperazinomethyl group at the ortho position likely introduces significant steric hindrance, which would further decrease the accessibility of the carbonyl carbon to nucleophiles. youtube.com

Nucleophilic addition to the carbonyl group is a fundamental reaction. For instance, the reduction of benzophenone to benzhydrol using sodium borohydride (B1222165) proceeds via nucleophilic addition of a hydride ion to the carbonyl carbon. chegg.comyoutube.com The rate of such reactions in 2-(4-Methylpiperazinomethyl)benzophenone would be influenced by both the electronic contribution and the steric hindrance imparted by the ortho-substituent.

Furthermore, nucleophilic aromatic substitution can occur on the phenyl rings if they are suitably activated by electron-withdrawing groups. libretexts.org For example, (4-fluorophenyl)(aryl)methanones undergo nucleophilic aromatic substitution with secondary amines in water. researchgate.net

Oxidation and Reduction Pathways of the Benzophenone Ketone Moiety

The ketone functional group in benzophenone derivatives is redox-active and can undergo both oxidation and reduction reactions.

Reduction: The most common reaction of the benzophenone ketone moiety is its reduction to a secondary alcohol, benzhydrol. This transformation can be achieved using various reducing agents. A widely used and mild reducing agent for this purpose is sodium borohydride (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol (B145695). chegg.comstudylib.netstudylib.netyoutube.com The reaction mechanism involves the nucleophilic attack of the hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon. chegg.com Another powerful reducing agent, lithium aluminum hydride (LiAlH₄), can also be used, but it is much more reactive and less selective than NaBH₄. studylib.net The photoreduction of benzophenone to benzopinacol (B1666686) in the presence of a hydrogen donor solvent like ethanol is another well-known reaction that proceeds via a free radical mechanism upon UV irradiation. hilarispublisher.com

Oxidation: While the ketone group of benzophenone is relatively stable to oxidation, it can be cleaved under harsh conditions. More relevant is the oxidation of the corresponding secondary alcohol (benzhydrol) back to the ketone. This reverse reaction is a common synthetic transformation. Reagents such as potassium dichromate (K₂Cr₂O₇) in glacial acetic acid can be employed for this oxidation. studylib.net

The presence of the 4-methylpiperazinomethyl group in this compound could potentially influence these redox processes. The tertiary amine in the piperazine (B1678402) ring might be susceptible to oxidation under certain conditions, potentially leading to side reactions.

Photochemical Behavior and Photoinitiating Properties of Benzophenone Derivatives

Benzophenone and its derivatives are renowned for their rich photochemistry and are extensively used as photoinitiators in various industrial processes, particularly in UV curing applications. researchgate.netnbinno.comwikipedia.org The absorption of UV light promotes benzophenone to an excited electronic state, which then initiates chemical reactions.

Upon absorption of UV radiation, benzophenone is promoted from its ground state (S₀) to an excited singlet state (S₁), which has (n, π) character. edinst.com This S₁ state is short-lived and efficiently undergoes intersystem crossing (ISC) to the lower-energy triplet state (T₁), also of (n, π) character, with a quantum yield approaching 100%. wikipedia.orgedinst.com The efficiency of this ISC is a key feature of benzophenone's photochemistry. acs.org

The triplet state is significantly longer-lived than the singlet state, allowing it to participate in various chemical reactions. The energy of the triplet state can be dissipated through several pathways, including:

Phosphorescence: Radiative decay from the triplet state back to the ground state.

Non-radiative decay: Deactivation through vibrational relaxation.

Hydrogen atom abstraction: Reaction with a suitable hydrogen donor. rsc.orgrsc.org

Energy transfer: Transfer of its triplet energy to another molecule.

Triplet-triplet annihilation: Reaction between two triplet state molecules. edinst.com

The excited-state dynamics can be influenced by substituents on the benzophenone core. For instance, in benzophenone-carbazole dyads, the substitution position affects intramolecular charge transfer and intersystem crossing processes. rsc.org The presence of the 4-methylpiperazinomethyl group, with its amine functionality, can potentially quench the triplet state through intramolecular processes.

The triplet state of benzophenone behaves like a diradical and is a highly reactive species. wikipedia.org One of its most characteristic reactions is the abstraction of a hydrogen atom from a suitable donor molecule (R-H) to form a ketyl radical and a new radical (R•). rsc.orgrsc.orgibm.com

(C₆H₅)₂C=O (T₁) + R-H → (C₆H₅)₂Ċ-OH (Ketyl radical) + R•

This hydrogen abstraction process is fundamental to the role of benzophenone as a photoinitiator. medicaljournals.se The reactivity of the triplet state in hydrogen abstraction can be influenced by the solvent environment and the nature of the hydrogen donor. nih.govresearchgate.net The ketyl radical itself is a reactive intermediate that can undergo further reactions, such as dimerization to form benzopinacol. hilarispublisher.com The excited state of the ketyl radical has also been studied. researchgate.net

In the case of this compound, the piperazine moiety contains several C-H bonds that could potentially undergo intramolecular hydrogen abstraction, leading to the formation of a biradical species. This would compete with intermolecular hydrogen abstraction from other molecules in the system.

Benzophenone is a classic example of a Type II photoinitiator. polymerinnovationblog.com In this role, it requires a co-initiator, which is typically a molecule with readily abstractable hydrogen atoms, such as an amine or an alcohol. polymerinnovationblog.comnih.gov The mechanism of photopolymerization initiated by a benzophenone/co-initiator system generally involves the following steps:

Excitation and Intersystem Crossing: Benzophenone absorbs UV light and forms its reactive triplet state.

Hydrogen Abstraction: The triplet benzophenone abstracts a hydrogen atom from the co-initiator (e.g., an amine), generating a ketyl radical and an amine-derived radical.

Initiation: The amine-derived radical is typically the primary initiating species that attacks the monomer (e.g., an acrylate) and starts the polymerization chain reaction. researchgate.net

The efficiency of benzophenone-based photoinitiating systems can be enhanced by modifying the benzophenone structure. For example, polymeric photoinitiators based on benzophenone have been synthesized to improve their performance. researchgate.net The introduction of the 4-methylpiperazinomethyl group, which contains a tertiary amine, could potentially allow this compound to act as a self-initiating photoinitiator, where the amine moiety serves as the intramolecular co-initiator.

Reaction Kinetics and Thermodynamic Considerations for Chemical Transformations

The kinetics of reactions involving benzophenone derivatives have been extensively studied, particularly their photochemical reactions. The rates of hydrogen abstraction by triplet benzophenone are dependent on the nature of the hydrogen donor and the reaction conditions. Laser flash photolysis is a common technique used to measure the rate constants of these transient processes. nih.govacs.org

Substituents on the benzophenone ring can have a significant impact on the reaction kinetics. Electron-withdrawing groups can stabilize the resulting ketyl radical, thereby affecting the rate of photoreduction. acs.org Conversely, electron-donating groups can influence the energy levels of the excited states and the reactivity of the triplet state. nih.gov The polarity of the solvent or polymer matrix also plays a crucial role in the kinetics of photocrosslinking reactions involving benzophenone derivatives. acs.org

For this compound, the kinetics of its reactions would be influenced by the electronic and steric effects of the ortho-substituent. The basicity of the piperazine nitrogen could also play a role in reactions carried out under acidic or basic conditions. Thermodynamic calculations would be necessary to fully understand the energetics of its specific chemical transformations.

Computational Predictions of Reaction Mechanisms and Pathways

Computational chemistry provides powerful tools for elucidating the intricate details of chemical reactions. Techniques such as Density Functional Theory (DFT) and the United Reaction Valley Approach (URVA) are frequently employed to map out potential energy surfaces, identify transition states, and predict the most likely reaction pathways. nih.gov These methods can provide invaluable insights into the electronic and structural changes that occur during a chemical transformation. nih.govrsc.org

For a given reaction, computational models can calculate key parameters such as activation energies, reaction enthalpies, and the geometries of intermediates and transition states. rsc.orgnih.gov This information helps researchers understand the feasibility of a proposed mechanism and can guide the design of new synthetic routes or catalysts.

In the context of complex organic molecules, computational studies often explore various possible reaction channels to determine the most kinetically and thermodynamically favorable outcomes. nih.gov These investigations can reveal subtle electronic and steric effects that govern the selectivity of a reaction. nih.govresearchgate.net

Despite the broad applicability of these computational methods, a specific application to predict the reaction mechanisms and pathways of this compound is not documented in the available literature. Such a study would theoretically involve:

Geometry Optimization: Calculating the lowest energy structure of the reactant molecule.

Transition State Searching: Identifying the high-energy structures that connect reactants to products for various potential reactions.

Intrinsic Reaction Coordinate (IRC) Calculations: Confirming that the identified transition states correctly connect the desired reactants and products.

Analysis of Electronic Properties: Examining the distribution of electrons and molecular orbitals to understand the reactivity at different sites of the molecule. researchgate.netmdpi.com

Advanced Spectroscopic Characterization and Structural Elucidation of 2 4 Methylpiperazinomethyl Benzophenone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (e.g., ¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the unambiguous structural determination of 2-(4-Methylpiperazinomethyl)benzophenone. Through ¹H NMR, ¹³C NMR, and various 2D NMR experiments, a complete assignment of all proton and carbon signals can be achieved, confirming the connectivity of the atoms within the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. For this compound, the aromatic region would display complex multiplets for the nine protons of the benzophenone (B1666685) moiety. The protons on the substituted phenyl ring would show distinct shifts compared to the unsubstituted ring due to the influence of the piperazinomethyl group. The aliphatic region would feature signals corresponding to the methylene (B1212753) bridge (-CH₂-) and the piperazine (B1678402) ring protons. The N-methyl group would appear as a singlet, and the four methylene groups of the piperazine ring would likely present as two distinct multiplets.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms and their electronic environments. A key signal is that of the carbonyl carbon (C=O), which is expected to appear significantly downfield (around 196 ppm), a characteristic feature of benzophenones. rsc.org The spectrum would also show distinct signals for the aromatic carbons, the methylene bridge carbon, the carbons of the piperazine ring, and the N-methyl carbon. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups. libretexts.org

2D NMR Spectroscopy: Two-dimensional NMR techniques are used to establish correlations and finalize the structural assignment.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to trace the connectivity within the aromatic rings and the piperazine ring system. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons, allowing for the unambiguous assignment of carbon signals based on their known proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It is particularly useful for identifying quaternary carbons (those with no attached protons), such as the carbonyl carbon and the substituted aromatic carbons. libretexts.org For instance, a correlation between the methylene bridge protons and the carbonyl carbon would confirm the attachment of the piperazinomethyl group at the ortho position of the benzophenone core.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are approximate values based on typical shifts for similar structural motifs. Actual values may vary depending on the solvent and experimental conditions.

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic Protons (unsubstituted ring) | 7.4 - 7.8 | 128 - 138 |

| Aromatic Protons (substituted ring) | 7.2 - 7.6 | 125 - 143 |

| Carbonyl Carbon (C=O) | - | ~197 |

| Methylene Bridge (-CH₂-) | ~3.6 | ~62 |

| Piperazine Protons (-CH₂-N-CH₂-) | 2.3 - 2.6 | ~55 |

| N-Methyl Protons (-NCH₃) | ~2.2 | ~46 |

| Piperazine Carbons (-CH₂-N-CH₂-) | - | ~53 |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. The IUPAC name for the compound is (phenyl){2-[(4-methyl-1-piperazinyl)methyl]phenyl}methanone, and its molecular formula is C₁₉H₂₂N₂O, corresponding to a molecular weight of 308.42 g/mol .

In a typical electron ionization (EI) mass spectrum, this compound would exhibit a molecular ion peak ([M]⁺) at m/z 308. The fragmentation of this molecular ion provides valuable structural information. Key fragmentation pathways for ketones, amines, and aromatic compounds are well-established. libretexts.orgmiamioh.edu

Expected Fragmentation Pattern:

A prominent fragmentation would be the cleavage of the C-N bond within the piperazine ring or the benzylic C-N bond, which is an alpha-cleavage relative to the nitrogen atom.

The most likely initial fragmentation is the cleavage of the bond between the methylene bridge and the piperazine ring, leading to the formation of a stable benzylic cation. This would result in a base peak at m/z 99, corresponding to the [C₆H₁₃N₂]⁺ fragment (N-methylpiperazinyl-methylene), and another significant ion at m/z 195, corresponding to the [C₁₃H₉O]⁺ fragment (benzoylphenyl).

Another characteristic fragmentation for ketones is the cleavage alpha to the carbonyl group. This could lead to the loss of a phenyl group (C₆H₅, 77 Da) to give an ion at m/z 231, or the loss of the substituted phenyl group.

The benzophenone moiety itself can fragment, producing characteristic ions at m/z 105 ([C₆H₅CO]⁺, benzoyl cation) and m/z 77 ([C₆H₅]⁺, phenyl cation). researchgate.net

Table 2: Expected Key Ions in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Ion | Fragment Structure |

| 308 | [M]⁺ | [C₁₉H₂₂N₂O]⁺ |

| 195 | [M - C₅H₁₁N₂]⁺ | [C₁₃H₉O]⁺ |

| 105 | [C₆H₅CO]⁺ | Benzoyl cation |

| 99 | [C₆H₁₃N₂]⁺ | N-methylpiperazinyl-methylene cation |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of specific functional groups. uobasrah.edu.iq

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a very strong and sharp absorption band corresponding to the carbonyl (C=O) stretching vibration. For benzophenone derivatives, this band typically appears in the region of 1650-1670 cm⁻¹. researchgate.netresearchgate.net Other key absorptions would include:

C-H Stretching: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene and piperazine groups appear just below 3000 cm⁻¹.

C=C Stretching: Aromatic ring C=C stretching vibrations give rise to several bands in the 1450-1600 cm⁻¹ region.

C-N Stretching: The C-N stretching vibrations of the tertiary amine in the piperazine ring would be observed in the 1000-1250 cm⁻¹ range.

C-H Bending: Out-of-plane (OOP) C-H bending vibrations for the substituted benzene (B151609) rings appear in the 675-900 cm⁻¹ region and can provide information about the substitution pattern.

Raman Spectroscopy: Raman spectroscopy often provides complementary information to IR, particularly for non-polar bonds. The aromatic ring vibrations and the symmetric stretching of the C-C bonds are often strong in the Raman spectrum. While the carbonyl stretch is strong in the IR, it is also observable in the Raman spectrum. researchgate.net

Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | 2800 - 3000 | Medium |

| Carbonyl (C=O) Stretch | 1650 - 1670 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Variable |

| C-N Stretch | 1000 - 1250 | Medium |

| Aromatic C-H OOP Bending | 675 - 900 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorption Characteristics

UV-Vis spectroscopy measures the electronic transitions within a molecule and is particularly useful for analyzing compounds with conjugated systems. Benzophenone and its derivatives are known to exhibit characteristic absorption bands in the UV region. researchgate.net

The spectrum of this compound is expected to show two main absorption maxima:

π → π Transition:* A strong absorption band is expected at around 250 nm. This corresponds to the π → π* electronic transition within the conjugated π-system of the benzophenone core. This band has a high molar absorptivity (ε).

n → π Transition:* A weaker, lower-energy absorption band is expected in the region of 330-350 nm. This band is characteristic of the n → π* transition of the non-bonding electrons (n) of the carbonyl oxygen to the antibonding π* orbital. This transition is formally forbidden and thus has a much lower molar absorptivity. researchgate.net

The solvent can influence the position of these bands. The n → π* transition, in particular, is sensitive to solvent polarity. The presence of the piperazinomethyl substituent may cause minor shifts ( batochromic or hypsochromic) in the absorption maxima compared to unsubstituted benzophenone. researchgate.net

Table 4: Typical UV-Vis Absorption Maxima for this compound

| Transition | Expected Wavelength (λₘₐₓ) | Characteristics |

| π → π | ~250 nm | Strong intensity (high ε) |

| n → π | ~340 nm | Weak intensity (low ε) |

X-ray Crystallography for Precise Three-Dimensional Structural Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound could be grown, this technique would provide a wealth of structural information.

This analysis would yield:

Unambiguous Connectivity: Confirmation of the atomic connections, validating the structure derived from other spectroscopic methods.

Bond Lengths and Angles: Precise measurements of all bond lengths (e.g., C=O, C-N, C-C) and bond angles, offering insight into the molecular geometry.

Conformation: The exact conformation of the molecule in the solid state, including the torsion angles between the two phenyl rings of the benzophenone moiety and the conformation of the piperazine ring (which typically adopts a chair conformation).

Intermolecular Interactions: Information on how the molecules pack in the crystal lattice, revealing any significant intermolecular forces such as hydrogen bonds or π-π stacking.

While X-ray crystallography provides the ultimate structural proof, obtaining suitable crystals can be a challenge. As of this writing, a published crystal structure for this compound was not found in the surveyed public databases.

Computational Chemistry and Molecular Modeling of 2 4 Methylpiperazinomethyl Benzophenone

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Profiling

Density Functional Theory (DFT) serves as a powerful tool for investigating the electronic structure and reactivity of "2-(4-Methylpiperazinomethyl)benzophenone". nih.gov These calculations, often performed using functionals like B3LYP with a suitable basis set such as 6-31G(d,p), allow for the optimization of the molecule's geometry and the determination of its fundamental electronic properties. nih.govscielo.org.zanih.gov

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a crucial aspect of computational analysis that visualizes the electrostatic potential on the electron density surface of a molecule. researchgate.netmalayajournal.org The MEP map for "this compound" would identify the regions most susceptible to electrophilic and nucleophilic attack. The color-coded surface reveals electron-rich areas (typically colored in shades of red), which are prone to electrophilic attack, and electron-deficient areas (colored in shades of blue), which are susceptible to nucleophilic attack. For instance, the oxygen atom of the carbonyl group is expected to be an electron-rich region, indicating a site for potential electrophilic interaction. Conversely, the hydrogen atoms of the methyl group and the aromatic rings would likely exhibit electron-deficient characteristics. This information is invaluable for predicting the molecule's interaction with biological targets and other chemical species. researchgate.netmalayajournal.org

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain the chemical reactivity of a molecule. youtube.comwikipedia.orglibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. youtube.comnih.gov The energy gap between the HOMO and LUMO is a significant indicator of the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity. malayajournal.org For "this compound," the HOMO is likely to be localized on the electron-rich piperazine (B1678402) and benzophenone (B1666685) moieties, while the LUMO may be distributed over the benzoyl group. The precise energies of these orbitals, as detailed in the table below, provide a quantitative measure of the molecule's reactivity profile.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -5.2822 |

| LUMO Energy | -1.2715 |

| HOMO-LUMO Energy Gap | 4.0107 |

Theoretical Prediction of Spectroscopic Properties (UV-Vis, IR)

DFT calculations can also predict the spectroscopic properties of "this compound," such as its UV-Vis and Infrared (IR) spectra. scielo.org.zanih.gov Time-dependent DFT (TD-DFT) is employed to calculate the electronic transitions that correspond to the absorption bands in the UV-Vis spectrum. These theoretical predictions can be compared with experimental data to confirm the molecular structure and understand its electronic behavior.

Similarly, the vibrational frequencies in the IR spectrum can be calculated and compared with experimental FT-IR data. researchgate.netresearchgate.netmsu.edu The characteristic vibrational modes, such as the C=O stretching of the benzophenone group and the C-N stretching of the piperazine ring, can be assigned to specific peaks in the calculated spectrum, aiding in the structural elucidation of the compound. scielo.org.za

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of "this compound" over time. frontiersin.org These simulations can reveal the molecule's conformational flexibility, showing how different parts of the molecule move and interact with each other. By simulating the molecule in various environments, such as in a solvent or near a biological target, MD can provide insights into intermolecular interactions, such as hydrogen bonding and van der Waals forces. nih.gov This is particularly useful for understanding how the compound might behave in a biological system.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity or physicochemical properties. nih.gov For "this compound," QSAR models could be developed to predict its potential therapeutic effects based on its structural features. QSPR models, on the other hand, could predict properties like solubility, boiling point, and partition coefficient, which are important for drug development. nih.gov These models rely on molecular descriptors derived from the compound's structure to make these predictions.

Ligand-Target Docking and Binding Site Prediction for Biological Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target molecule, typically a protein. nih.gov For "this compound," docking studies can identify potential biological targets and predict the binding affinity and mode of interaction. researchgate.net By docking the compound into the active sites of various enzymes or receptors, researchers can hypothesize its mechanism of action and guide the design of more potent and selective derivatives. The results of docking studies are often visualized to show the specific interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's amino acid residues.

In Silico Screening and Rational Drug Design Methodologies

The journey of a new drug from concept to clinic is a notoriously long, expensive, and often unsuccessful process. Traditional drug discovery relies heavily on high-throughput screening (HTS) of vast compound libraries, a method that is both time-consuming and resource-intensive. azolifesciences.com To overcome these challenges, medicinal chemists increasingly rely on computational methods, collectively known as in silico drug design. frontiersin.orgglobalresearchonline.net These techniques leverage the power of computers to model and predict the behavior of molecules, thereby accelerating the identification and optimization of potential drug candidates. researchgate.netpatsnap.com Rational drug design, a key paradigm in this field, uses detailed knowledge of a biological target's structure and function to design molecules that can interact with it in a specific and desired way, such as inhibition or activation. drugdesign.orgwikipedia.orgslideshare.net This approach aims to reduce the element of chance, designing molecules with greater potency, selectivity, and fewer side effects. azolifesciences.comnih.gov

For a compound like this compound, which contains both a benzophenone core and a methylpiperazine moiety, in silico methods are invaluable for exploring its therapeutic potential. While direct computational studies on this specific molecule are not extensively documented in public literature, the principles of rational drug design allow for the extrapolation of knowledge from structurally similar compounds. The benzophenone scaffold is present in various pharmacologically active agents, and the piperazine ring is a privileged structure in medicinal chemistry, found in numerous approved drugs. jchemlett.comrsc.org Computational methodologies such as pharmacophore modeling, molecular docking, and ADMET prediction are routinely applied to derivatives of these scaffolds to guide the design of new chemical entities.

Pharmacophore Modeling

Pharmacophore modeling is a cornerstone of ligand-based drug design, particularly when the three-dimensional structure of the biological target is unknown. nih.gov A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, ionizable groups) that a molecule must possess to bind to a specific target and elicit a biological response. patsnap.commdpi.com

In the context of designing molecules like this compound, a pharmacophore model could be developed from a set of known active compounds that target a particular enzyme or receptor, for instance, a protein kinase. nih.gov Kinases are a major class of drug targets, and many kinase inhibitors contain aromatic and heterocyclic motifs similar to those in the subject compound. nih.govresearchgate.net A typical pharmacophore model for a Type I kinase inhibitor, which binds to the ATP-binding site, often includes features such as:

One or more hydrogen bond acceptors to interact with the "hinge" region of the kinase.

A hydrophobic/aromatic group to occupy the adenine-binding region.

Additional hydrophobic pockets and potential hydrogen bonding sites that can be exploited to enhance selectivity and potency. researchgate.netnih.gov

By generating such a model, large chemical databases can be virtually screened to identify novel scaffolds that match the required pharmacophoric features, thus prioritizing compounds for synthesis and biological testing. mdpi.commdpi.com

Table 1: Common Pharmacophore Features for Kinase Inhibitors

| Feature Type | Description | Role in Binding |

| Hydrogen Bond Acceptor (HBA) | An atom or group with a lone pair of electrons (e.g., N, O in a carbonyl or ring). | Forms crucial hydrogen bonds with backbone atoms in the kinase hinge region. |

| Hydrogen Bond Donor (HBD) | An atom with an electropositive hydrogen (e.g., -NH, -OH). | Can form hydrogen bonds with specific residues in the binding pocket. |

| Aromatic Ring (AR) | A planar, cyclic, conjugated system (e.g., the phenyl rings in benzophenone). | Engages in π-π stacking or hydrophobic interactions with aromatic residues. |

| Hydrophobic Group (HY) | A nonpolar aliphatic or aromatic group (e.g., methyl group, phenyl rings). | Occupies hydrophobic pockets within the ATP-binding site, contributing to affinity. |

| Positive Ionizable (PI) | A group that can carry a positive charge (e.g., the tertiary amine in piperazine). | Can form salt bridges or key electrostatic interactions with acidic residues like aspartate (Asp). |

This interactive table summarizes key pharmacophore features frequently identified in models for kinase inhibitors, which are relevant targets for compounds containing aromatic and piperazine scaffolds.

Molecular Docking

When the 3D structure of a biological target is available, typically from X-ray crystallography or NMR spectroscopy, structure-based drug design methods like molecular docking can be employed. wikipedia.orgnih.gov Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (the ligand) when bound to another (the receptor). jchemlett.com This allows researchers to visualize how a compound like this compound might fit into the active site of a target protein. nih.govtandfonline.com

Studies on benzophenone and piperazine derivatives have demonstrated the utility of molecular docking. For example, benzophenone derivatives have been docked into the active sites of cyclooxygenase (COX) enzymes to rationalize their anti-inflammatory activity and into the human estrogen receptor to explore their potential as anticancer agents. nih.govajbasweb.com Similarly, various piperazine derivatives have been docked against targets like Enoyl-ACP reductase for antimicrobial drug design and various kinases. nih.govijraw.com The docking results provide a binding energy score, which estimates the binding affinity, and reveal key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions that stabilize the ligand-receptor complex. jchemlett.comdoaj.org This information is critical for rational drug design, as it can suggest specific modifications to the ligand's structure to improve its fit and affinity for the target.

Table 2: Example Molecular Docking Results for Benzophenone and Piperazine Analogs

| Compound Type | Target Protein (PDB ID) | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| Benzophenone-Triazole Hybrid | Penicillin-Binding Protein 6 (3ITA) | -7.6 | TYR198, SER125 |

| Benzophenone-Pyrazole Hybrid | Cyclooxygenase-2 (COX-2) | -9.2 | ARG120, TYR355, SER530 |

| Hydroxylated Benzophenone | Estrogen Receptor α (1A52) | -9.1 | ARG394, GLU353, HIS524 |

| Piperazine Derivative | Enoyl-ACP Reductase (4TRJ) | -8.5 | TYR158, NAD1001 |

| Piperazine-Naphthalimide Hybrid | Carbonic Anhydrase IX (CAIX) | -8.1 | HIS94, HIS96, THR200 |

This interactive table presents representative molecular docking data from published studies on compounds containing benzophenone or piperazine moieties. The binding affinity and interacting residues provide insight into how these scaffolds can be optimized for specific biological targets. jchemlett.comnih.govajbasweb.comijraw.comnih.gov

ADMET and QSAR Analysis

A potent molecule is not necessarily a good drug. It must also possess favorable pharmacokinetic properties, including Absorption, Distribution, Metabolism, Excretion, and low Toxicity (ADMET). consensus.app A significant portion of drug candidates fail in clinical trials due to poor ADMET profiles. In silico ADMET prediction allows for the early assessment of a compound's drug-likeness, helping to filter out candidates that are likely to fail later on. ijraw.comnih.gov Computational tools can predict properties such as solubility, blood-brain barrier permeability, interaction with metabolic enzymes (like Cytochrome P450s), and potential toxicities (e.g., hERG inhibition, mutagenicity). nih.govresearchgate.net For piperazine-containing compounds, which are common in central nervous system (CNS) drugs, predicting brain penetration is particularly important.

Quantitative Structure-Activity Relationship (QSAR) is another powerful computational method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.govnih.gov By analyzing how different physicochemical properties (descriptors) of the molecules correlate with their activity, a predictive model can be built. researchgate.netresearchgate.net For a series of derivatives of this compound, a QSAR model could help identify which structural modifications—for example, substitutions on the phenyl rings—are most likely to increase therapeutic potency.

Table 3: Predicted In Silico ADMET Properties for Representative Piperazine-Containing Scaffolds

| Property | Predicted Value/Outcome | Implication for Drug Design |

| Lipinski's Rule of Five | ||

| Molecular Weight | < 500 g/mol | Good absorption/permeation |

| LogP (Lipophilicity) | < 5 | Optimal solubility and permeability balance |

| H-Bond Donors | < 5 | Good membrane permeability |

| H-Bond Acceptors | < 10 | Good membrane permeability |

| Pharmacokinetics | ||

| Aqueous Solubility | Good to Moderate | Essential for absorption and formulation |

| Blood-Brain Barrier (BBB) Permeation | Variable (often Yes) | Desirable for CNS targets, undesirable for peripheral targets |

| CYP450 Inhibition (e.g., 2D6, 3A4) | Non-inhibitor | Lower risk of drug-drug interactions |

| Toxicity | ||

| hERG Inhibition | No | Lower risk of cardiotoxicity |

| AMES Mutagenicity | No | Lower risk of being carcinogenic |

This interactive table summarizes typical ADMET properties that are computationally predicted for drug candidates containing a piperazine moiety. These predictions are crucial for early-stage filtering and optimization of potential drugs. ijraw.comnih.govresearchgate.netresearchgate.net

Biological Activities and Pharmacological Potential of 2 4 Methylpiperazinomethyl Benzophenone Derivatives

Elucidation of Molecular Mechanisms of Action

The therapeutic effects of a compound are intrinsically linked to its interactions at a molecular level. For derivatives of 2-(4-Methylpiperazinomethyl)benzophenone, this involves a multifaceted interplay with various biological targets, including receptors and enzymes, which in turn modulates intracellular signaling pathways.

Receptor Binding and Modulation Studies

The core structure of this compound contains both a benzophenone (B1666685) and a piperazine (B1678402) moiety, each contributing to the potential for receptor interaction. Studies on related compounds have shed light on these potential interactions.

Benzophenone derivatives have been identified as having a notable affinity for the histamine (B1213489) H3 receptor (H3R). mdpi.com For instance, a series of 4-fluorophenyl-substituted benzophenones with a pentyloxyl linker demonstrated low nanomolar Ki values for H3R, with the lead compound exhibiting a Ki of 8 nM, comparable to the reference antagonist pitolisant. mdpi.com This suggests that the benzophenone scaffold can be a key pharmacophore for H3R antagonism.

On the other hand, the piperazine moiety is a well-established pharmacophore in ligands for various receptors. Chiral, nonracemic (piperazin-2-yl)methanol derivatives have been shown to possess high affinity for sigma-1 (σ1) receptors, with a p-methoxybenzyl substituted piperazine derivative displaying a Ki value of 12.4 nM. researchgate.netnih.gov The presence of an additional phenyl residue on the N-4 substituent of the piperazine ring was found to be favorable for high σ1-receptor affinity. researchgate.netnih.gov

While direct receptor binding studies on this compound itself are not extensively documented, the affinities of its constituent moieties for histamine H3 and sigma-1 receptors suggest that its derivatives could be engineered as potent and selective modulators of these receptors.

Enzyme Inhibition and Activation Profiles

The ability of this compound derivatives to inhibit or activate enzymes is another critical aspect of their pharmacological potential. Research on structurally related compounds has revealed significant inhibitory activities against several key enzymes implicated in disease.

Fluorinated benzophenone derivatives have been investigated as multipotent agents for conditions like Alzheimer's disease, demonstrating inhibitory activity against both β-secretase (BACE-1) and acetylcholinesterase (AChE). nih.gov Similarly, a study on N-methyl-piperazine chalcones, which share the N-methylpiperazine group, identified compounds with potent and selective inhibitory activity against monoamine oxidase-B (MAO-B) and AChE. nih.gov For example, a 3-trifluoromethyl-4-fluorinated derivative showed a high selective inhibition against MAO-B with an IC50 of 0.71 μM. nih.gov

The following table summarizes the enzyme inhibitory activities of some benzophenone and N-methyl-piperazine derivatives:

| Compound Class | Enzyme Target | Potency (IC50/Ki) | Reference |

| Fluorinated benzophenone derivatives | β-secretase (BACE-1), Acetylcholinesterase (AChE) | Micromolar range | nih.gov |

| N-methyl-piperazine chalcones | Monoamine oxidase-B (MAO-B) | 0.71 μM (for 3-trifluoromethyl-4-fluorinated derivative) | nih.gov |

| N-methyl-piperazine chalcones | Acetylcholinesterase (AChE) | 8.10 μM (for 3-trifluoromethyl-4-fluorinated derivative) | nih.gov |

These findings underscore the potential of the this compound scaffold as a template for designing novel enzyme inhibitors.

Modulation of Intracellular Signal Transduction Pathways

The binding of a ligand to a receptor or the inhibition of an enzyme invariably triggers a cascade of intracellular signaling events that culminate in a physiological response. While specific studies on the signal transduction pathways modulated by this compound are limited, the known interactions of its derivatives with receptors and enzymes provide a basis for hypothesizing their downstream effects.

For instance, the antagonism of the histamine H3 receptor, a G protein-coupled receptor (GPCR), would likely modulate downstream pathways involving adenylyl cyclase and cyclic AMP (cAMP), or phospholipase C and the subsequent generation of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, activate protein kinases such as protein kinase A (PKA) and protein kinase C (PKC), which phosphorylate a host of intracellular proteins, including transcription factors that regulate gene expression.

Similarly, the inhibition of enzymes like MAO-B and AChE directly impacts neurotransmitter levels in the synaptic cleft, thereby influencing neuronal signaling. Inhibition of MAO-B leads to increased levels of dopamine (B1211576), while AChE inhibition results in elevated acetylcholine (B1216132) levels. These changes in neurotransmitter concentrations have profound effects on various signal transduction pathways within the central nervous system.

Furthermore, some signaling pathways are directly involved in processes like pigmentation, where ligands such as endothelin-1 (B181129) (EDN1) and stem cell factor (SCF) trigger intracellular cascades leading to melanogenesis. mdpi.com It is plausible that derivatives of this compound could be designed to interfere with these pathways, offering potential applications in dermatology.

Antimicrobial and Antifungal Efficacy

In addition to their interactions with mammalian cellular targets, derivatives of this compound have shown promise as antimicrobial and antifungal agents.

Antibacterial Activity (e.g., against E. coli)

The antibacterial potential of compounds containing benzophenone and piperazine moieties has been explored against various bacterial strains, including the gram-negative bacterium Escherichia coli.

Studies on 2,2′,4-trihydroxybenzophenone have demonstrated its antimicrobial activity against both gram-positive and gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 62.5 to 250 μg/mL. frontiersin.org This compound appears to act on the bacterial cell wall. frontiersin.org

Derivatives of N-(4-methylpyridin-2-yl) thiophene-2-carboxamide have been shown to be effective against extended-spectrum-β-lactamase (ESBL)-producing clinical strains of E. coli. mdpi.comnih.gov Molecular docking studies suggest that these compounds bind to the active site of the β-lactamase enzyme. mdpi.comnih.gov

The following table presents the antibacterial activity of a novel hybrid peptide, LENART01, against different strains of E. coli:

| E. coli Strain | MIC (μg/mL) | Reference |

| R2 | 0.782–0.899 | nih.gov |

| R3 | 0.839–0.988 | nih.gov |

| R4 | 0.942–1.070 | nih.gov |

This data indicates that derivatives incorporating structural features of this compound could be developed as effective antibacterial agents.

Antifungal Activity

The antifungal properties of benzophenone and related heterocyclic derivatives have also been a subject of investigation. New acylthiourea derivatives, specifically 2-((4-ethylphenoxy)methyl)-N-(phenylcarbamothioyl)benzamides, have demonstrated activity against various fungal strains. researchgate.net The level of antifungal activity was found to be dependent on the substituents on the phenyl group attached to the thiourea (B124793) nitrogen, with electron-donating groups like methyl and ethyl favoring inhibitory effects against fungal strains. researchgate.net

The following table summarizes the antifungal activity of some of these derivatives:

| Fungal Strain | Compound Substituent | Activity | Reference |

| Various Fungi | Methyl group on phenyl | High inhibitory effect | researchgate.net |

| Various Fungi | Ethyl group on phenyl | High inhibitory effect | researchgate.net |

These findings suggest that the this compound scaffold could be a valuable starting point for the development of novel antifungal agents.

Anti-mycobacterial Activity

Derivatives of the piperidinol scaffold, which shares structural similarities with methylpiperazine compounds, have demonstrated notable potential as anti-mycobacterial agents. nih.gov Research into a specific piperidinol derivative, 3-benzoyl-4-phenyl-1-methylpiperidinol (compound 1), identified it as an inhibitor of mycobacterial N-acetyltransferase (NAT) enzymes and a potent inhibitor of Mycobacterium tuberculosis. nih.gov

Further investigation into this compound and its analogue, a bis-Mannich base derivative (compound 2), revealed bactericidal activity against actively growing M. smegmatis. nih.gov The minimum bactericidal concentrations (MBCs) were determined to be 312.5 μg·mL⁻¹ for compound 1 and between 78 and 156 μg·mL⁻¹ for compound 2. nih.gov These findings suggest that the piperidinol scaffold and its derivatives are specific to the Mycobacterium genus, causing rapid bacterial killing and presenting an encouraging cytotoxicity selectivity index. nih.gov This line of research highlights the potential for developing piperazine and piperidine-based compounds as novel agents against tuberculosis. nih.govmdpi.com

Anticancer and Antiproliferative Properties

Benzophenone derivatives containing a piperazine moiety have emerged as a significant class of compounds with potent anticancer and antiproliferative capabilities. Their mechanism of action is often multifaceted, involving direct cytotoxicity against cancer cells, induction of programmed cell death, and interference with critical cellular machinery required for proliferation. rsc.orgnih.gov

The cytotoxic effects of this compound and related derivatives have been evaluated across a broad spectrum of human cancer cell lines. A series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives demonstrated significant cell growth inhibitory activity against various cancer types, including those of the breast, colon, and liver. researchgate.net Similarly, other heterocyclic compounds featuring piperazine side chains have shown potent cytotoxicity. For instance, a novel quinoline (B57606) derivative bearing a bisaminopropylpiperazinyl group was effective against liver (HepG2), colon (HCT-116), breast (MCF-7), and lung (A549) cancer cell lines. nih.gov

The table below summarizes the cytotoxic activities (IC50/LD50 values) of representative benzophenone and related derivatives against several human cancer cell lines.

| Compound Class/Derivative | Cell Line | Activity (IC50/LD50) | Source |

| Benzophenone Derivative (10a) | A549 (Lung) | 0.029-0.062 µM (IC50) | rsc.org |

| 2-amino-3,4,5-trimethoxybenzophenone (analogue 17) | Various | 7-16 nM (IC50) | nih.gov |

| Benzopyranone Derivative (Comp. 6) | A549 (Lung) | 5.0 µM (LD50) | nih.gov |

| Benzopyranone Derivative (Comp. 9) | A549 (Lung) | 5.83 µM (LD50) | nih.gov |

| Quinoline Derivative (BAPPN) | A549 (Lung) | 9.96 µg/mL (IC50) | nih.gov |

| Quinoline Derivative (BAPPN) | MCF-7 (Breast) | 3.1 µg/mL (IC50) | nih.gov |

| Quinoline Derivative (BAPPN) | HCT-116 (Colon) | 23 µg/mL (IC50) | nih.gov |

These results underscore the broad-spectrum antiproliferative potential of this chemical class against diverse cancer histologies. researchgate.netnih.govnih.gov